3,7,11-Trimethyldodec-10-ene-1,3,7-triol
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Overview
Description
3,7,11-Trimethyldodec-10-ene-1,3,7-triol is an organic compound with the molecular formula C15H30O3 It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodec-10-ene-1,3,7-triol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 3,7,11-trimethyldodec-10-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodec-10-ene-1,3,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
3,7,11-Trimethyldodec-10-ene-1,3,7-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodec-10-ene-1,3,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their structure and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodec-10-enal: An aldehyde with a similar carbon chain but different functional groups.
3,7,11-Trimethyl-1-dodecene: An alkene with a similar carbon chain but lacking hydroxyl groups.
Uniqueness
3,7,11-Trimethyldodec-10-ene-1,3,7-triol is unique due to its three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups or fewer hydroxyl groups.
Properties
CAS No. |
104455-21-2 |
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Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3,7,11-trimethyldodec-10-ene-1,3,7-triol |
InChI |
InChI=1S/C15H30O3/c1-13(2)7-5-8-14(3,17)9-6-10-15(4,18)11-12-16/h7,16-18H,5-6,8-12H2,1-4H3 |
InChI Key |
UPXKXSPNVGUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCO)O)O)C |
Origin of Product |
United States |
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